molecular formula C16H13N3O4 B4240009 3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole

3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B4240009
M. Wt: 311.29 g/mol
InChI Key: BLIPRIKSGNCHIT-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound also features two aromatic rings, one with a methoxy group and the other with a methyl and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, the reaction of 3-methoxybenzohydrazide with 3-methyl-4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) can reduce the nitro group.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst can introduce new substituents on the aromatic rings.

Major Products Formed

    Oxidation: Formation of 3-(3-hydroxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole.

    Reduction: Formation of 3-(3-methoxyphenyl)-5-(3-methyl-4-aminophenyl)-1,2,4-oxadiazole.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the nitro group can facilitate interactions with electron-rich sites, while the methoxy group can enhance lipophilicity and membrane permeability. These interactions can trigger various cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the nitro and methyl groups, which may result in different reactivity and biological activity.

    3-(4-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with the methoxy group in a different position, potentially affecting its properties.

    3-(3-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: Lacks the methyl group, which may influence its reactivity and interactions.

Uniqueness

3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole is unique due to the specific arrangement of its substituents, which can significantly impact its chemical reactivity and biological activity. The combination of the methoxy, methyl, and nitro groups provides a distinct profile that can be exploited in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-10-8-12(6-7-14(10)19(20)21)16-17-15(18-23-16)11-4-3-5-13(9-11)22-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIPRIKSGNCHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC(=CC=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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